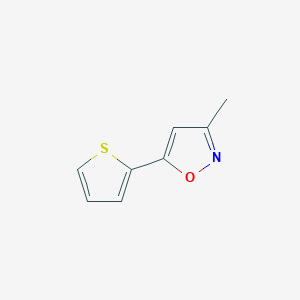

3-Methyl-5-(2-thienyl)isoxazole

Description

BenchChem offers high-quality 3-Methyl-5-(2-thienyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(2-thienyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-thiophen-2-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNKKAJCEFLZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methyl-5-(2-thienyl)isoxazole chemical properties

An In-Depth Technical Guide on the Chemical Properties and Synthetic Utility of 3-Methyl-5-(2-thienyl)isoxazole

Abstract This technical guide provides a comprehensive analysis of 3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4), a hetero-biaryl scaffold critical in medicinal chemistry. It details the physicochemical profile, regioselective synthetic pathways, and reactivity patterns of the molecule.[1] Special emphasis is placed on the electronic interplay between the electron-rich thiophene and the electron-deficient isoxazole rings, guiding researchers in functionalization strategies and bioisosteric applications.

Physicochemical Profile

3-Methyl-5-(2-thienyl)isoxazole represents a fused pharmacophore combining a

Table 1: Key Physicochemical Properties

| Property | Value / Description | Source/Validation |

| CAS Number | 104516-55-4 | Chemical Abstracts Service |

| Molecular Formula | C | Stoichiometric calculation |

| Molecular Weight | 165.21 g/mol | Standard atomic weights |

| Physical State | Viscous Oil / Low-melting solid | Exp. observation [1] |

| LogP (Predicted) | ~2.3 - 2.5 | Lipophilicity consensus |

| TPSA | ~26 Å | Topological Polar Surface Area |

| Spectral data [1] | ||

| Electronic Character | Amphoteric (Electron-rich C5'-Thiophene; Electron-poor Isoxazole) | Reactivity profiling |

Synthetic Architecture

The construction of the 3-methyl-5-(2-thienyl)isoxazole scaffold requires precise regiocontrol to ensure the methyl group resides at position 3 and the thiophene at position 5. Two primary methodologies dominate the landscape: the Enaminone Cyclocondensation (preferred for scale) and 1,3-Dipolar Cycloaddition .[1]

Pathway A: Enaminone Cyclocondensation (Regioselective)

This route utilizes the reaction between a 3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one and hydroxylamine. It is thermodynamically driven to yield the 3,5-isomer exclusively, avoiding the formation of the 5-methyl-3-thienyl regioisomer.

-

Mechanism: The hydroxylamine nitrogen attacks the

-carbon of the enaminone (Michael addition), followed by elimination of dimethylamine and intramolecular dehydration.[1] -

Advantage: High regiofidelity and mild aqueous conditions.[1]

Pathway B: 1,3-Dipolar Cycloaddition

This approach involves the cycloaddition of a nitrile oxide (generated in situ from acetaldoxime) with 2-ethynylthiophene.

-

Mechanism: Concerted [3+2] cycloaddition.[1]

-

Limitation: Often yields a mixture of 3,5- and 3,4-regioisomers unless sterically or electronically biased.[1]

Visualization 1: Synthetic Pathways & Retrosynthesis

Figure 1: Retrosynthetic analysis showing the robust enaminone route (solid green) versus the cycloaddition route (dashed).[1]

Chemical Reactivity & Functionalization[1][2][3][4]

The chemical behavior of 3-methyl-5-(2-thienyl)isoxazole is defined by the competition between the two heterocyclic rings.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is significantly more electron-rich (

-

Primary Site: C5 position of the thiophene ring (alpha to sulfur).[1]

-

Secondary Site: If C5 is blocked, attack occurs at C3 of the thiophene.[1]

-

Isoxazole Inertness: The isoxazole C4 position is deactivated and rarely participates in EAS unless the thiophene is fully substituted or deactivated.[1]

Lateral Metalation (Lithiation)

Treatment with organolithium reagents (e.g., n-BuLi) presents a regioselectivity challenge.[1]

-

Kinetic Product: Lateral deprotonation of the C3-Methyl group is possible due to the electron-withdrawing nature of the C=N bond.

-

Thermodynamic Product: Lithiation at the Thiophene C5 position is highly favorable due to the stabilization by the sulfur atom (alpha-lithiation).

-

Strategic Control: To functionalize the methyl group, low temperatures (-78°C) and kinetic bases (LDA) are recommended.[1] To functionalize the thiophene, n-BuLi at 0°C is effective.[1]

Visualization 2: Reactivity Map

Figure 2: Reactivity profile highlighting the dominance of Thiophene C5 in EAS and lithiation.[1]

Medicinal Chemistry Applications

In drug discovery, this scaffold serves as a versatile bioisostere.[1]

-

Thiophene as Phenyl Bioisostere: The 2-thienyl group mimics a phenyl ring but with altered electronics and a potential "metabolic handle" (S-oxidation).

-

Isoxazole as a Linker: The 3,5-substitution pattern provides a rigid geometry, holding the two ends of the molecule at a specific angle (~130°), which is crucial for fitting into enzyme active sites.[1]

-

Target Classes: Derivatives have shown potency as Estrogen Receptor Alpha (ER

) antagonists (breast cancer) [2] and antimicrobial agents.[1]

Experimental Protocols

Protocol 1: Synthesis via Enaminone (Green Chemistry Approach)

Based on principles from [1] and [3].

Reagents:

-

2-Acetylthiophene (10 mmol)

-

N,N-Dimethylformamide dimethyl acetal (DMA-DMA) (12 mmol)

-

Hydroxylamine hydrochloride (12 mmol)[1]

-

Ethanol (Absolute)[1]

Step-by-Step Procedure:

-

Enaminone Formation: In a round-bottom flask, combine 2-acetylthiophene (1.26 g) and DMA-DMA (1.43 g). Reflux for 6–8 hours.[1] Monitor by TLC (disappearance of ketone).[1]

-

Evaporation: Remove excess DMA-DMA and methanol byproduct under reduced pressure to yield the crude enaminone (typically a dark oil or solid).

-

Cyclization: Dissolve the crude enaminone in Ethanol (20 mL). Add Hydroxylamine hydrochloride (0.83 g).[1]

-

Reflux: Heat the mixture to reflux for 2–4 hours.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

-

Isolation: If a solid precipitates, filter and wash with cold water.[1] If an oil forms, extract with Ethyl Acetate (3 x 20 mL), dry over Na

SO -

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane/EtOAc 9:1) to obtain 3-Methyl-5-(2-thienyl)isoxazole.[2][3]

Expected Yield: 75–85%[1]

Protocol 2: Regioselective Bromination

Objective: To install a bromine atom at the Thiophene C5 position for further coupling (e.g., Suzuki).[1]

-

Dissolve 3-Methyl-5-(2-thienyl)isoxazole (1 equiv) in Acetic Acid.

-

Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at room temperature.

-

Stir for 1 hour. The electron-rich thiophene directs bromination exclusively to its 5-position.

-

Pour into water, neutralize with NaHCO

, and extract.

References

-

Synthesis & Spectral Data: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI.[1] Available at: [Link][1]

-

Medicinal Application (Anticancer): 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα.[4] RSC Medicinal Chemistry.[1] Available at: [Link]

-

General Isoxazole Synthesis: Isoxazole Synthesis - Organic Chemistry Portal. Available at: [Link][1]

Sources

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

3-Methyl-5-(2-thienyl)isoxazole structure elucidation

An In-depth Technical Guide Topic: 3-Methyl-5-(2-thienyl)isoxazole Structure Elucidation Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive, methodology-driven framework for the unambiguous structure elucidation of 3-methyl-5-(2-thienyl)isoxazole. The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents and its versatile pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The successful development of novel isoxazole-based therapeutics is predicated on the rigorous and unequivocal confirmation of their chemical structures. This document moves beyond a simple recitation of analytical techniques, instead offering a holistic strategy that integrates chemical synthesis with advanced spectroscopic and crystallographic methods. We detail the causality behind experimental choices, present self-validating protocols, and emphasize the synergy between different analytical data points to construct an irrefutable structural proof. This guide is intended to serve as a practical and authoritative resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[1][4] Its unique electronic properties, ability to engage in hydrogen bonding and π-π stacking interactions, and metabolic stability make it a highly attractive moiety for molecular design.[5] Compounds incorporating the isoxazole ring have demonstrated a vast spectrum of biological activities, from established antibiotics like Cloxacillin and Sulphamethoxazole to agents with anticancer, anti-inflammatory, and neuroprotective potential.[1][4][6] The specific molecule of interest, 3-methyl-5-(2-thienyl)isoxazole, combines the isoxazole core with a thiophene ring, another critical heterocycle in pharmaceuticals, suggesting a rich potential for novel biological activity. Accurate and definitive structure elucidation is the non-negotiable foundation upon which all subsequent biological and pharmacological evaluation rests.

Foundational Synthesis: The Gateway to Analysis

Before any structural analysis can commence, the target molecule must be synthesized with high purity. The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne.[5][7][8] This reaction is highly efficient and regioselective, providing a reliable route to the desired isomer.

Rationale for Synthetic Route

The chosen synthetic pathway involves the reaction of 2-ethynylthiophene (the dipolarophile) with a nitrile oxide generated in situ from acetaldoxime (the 1,3-dipole precursor). This approach is selected for its high yields, readily available starting materials, and excellent control over regiochemistry, ensuring the formation of the 5-(2-thienyl) isomer rather than the 4-(2-thienyl) alternative.

Caption: Synthetic workflow for 3-methyl-5-(2-thienyl)isoxazole.

Experimental Protocol: Synthesis

Objective: To synthesize 3-methyl-5-(2-thienyl)isoxazole via a one-pot 1,3-dipolar cycloaddition.

Materials:

-

Acetaldoxime

-

2-Ethynylthiophene

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Chloroform (CHCl₃)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve acetaldoxime (1.0 eq) and 2-ethynylthiophene (1.1 eq) in chloroform.

-

Add a catalytic amount of pyridine (0.1 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in chloroform dropwise over 30 minutes. The NCS facilitates the in situ generation of the nitrile oxide from the oxime.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-methyl-5-(2-thienyl)isoxazole.

Spectroscopic Structure Elucidation

With the purified compound in hand, a suite of spectroscopic techniques is deployed to assemble a detailed structural picture. Each technique provides a unique and complementary piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the methyl, isoxazole, and thienyl moieties.

Causality: The choice of NMR is dictated by its ability to provide precise information about the chemical environment of each proton and carbon atom. The predicted chemical shifts and coupling constants are highly characteristic of the proposed structure, allowing for direct validation.

Predicted NMR Data Summary

| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key Correlations (2D NMR) |

| CH₃ (on C3) | δ ≈ 2.4 ppm (s, 3H) | δ ≈ 11-12 ppm | HSQC: Correlates with the proton signal at ~2.4 ppm. |

| H4 (isoxazole) | δ ≈ 6.5 ppm (s, 1H) | δ ≈ 97-98 ppm | No COSY correlations. HSQC: Correlates with the carbon at ~97 ppm. |

| H3' (thienyl) | δ ≈ 7.2 ppm (dd, 1H, J ≈ 3.6, 1.1 Hz) | δ ≈ 126-127 ppm | COSY: Correlates with H4' and H5'. |

| H4' (thienyl) | δ ≈ 7.1 ppm (dd, 1H, J ≈ 5.1, 3.6 Hz) | δ ≈ 128 ppm | COSY: Correlates with H3' and H5'. |

| H5' (thienyl) | δ ≈ 7.5 ppm (dd, 1H, J ≈ 5.1, 1.1 Hz) | δ ≈ 128-129 ppm | COSY: Correlates with H3' and H4'. |

| C3 (isoxazole) | - | δ ≈ 160-161 ppm | HMBC: Correlates with protons of the methyl group (~2.4 ppm). |

| C4 (isoxazole) | - | δ ≈ 97-98 ppm | HMBC: Correlates with H4 proton (~6.5 ppm). |

| C5 (isoxazole) | - | δ ≈ 168-169 ppm | HMBC: Correlates with H4 (~6.5 ppm) and H3' (~7.2 ppm). |

| C2' (thienyl) | - | δ ≈ 129-130 ppm | HMBC: Correlates with H3' and H4'. |

Protocol: NMR Analysis

-

Dissolve ~5-10 mg of purified 3-methyl-5-(2-thienyl)isoxazole in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.

-

Process the data using appropriate software to assign peaks and determine coupling constants.

Mass Spectrometry (MS)

MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the structural components. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula.

Causality: HRMS provides an exact mass measurement, allowing for the calculation of a unique elemental formula (C₈H₇NOS). This is a crucial self-validation step, as an incorrect formula would immediately invalidate the proposed structure. The fragmentation pattern serves as a fingerprint, revealing the stability of the isoxazole and thienyl rings.[9][10]

Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) | Description |

| [M]⁺˙ (Molecular Ion) | 177.0248 | C₈H₇NOS⁺˙ (Exact mass for HRMS) |

| [M - CH₃]⁺ | 162 | Loss of the methyl group. |

| [M - CO]⁺˙ | 149 | Characteristic fragmentation of isoxazoles.[9] |

| [Thienyl-C≡N]⁺˙ or [C₄H₃S-CN]⁺˙ | 109 | Cleavage of the isoxazole ring. |

| [C₄H₃S]⁺ (Thienyl cation) | 83 | Thiophene fragment. |

| [CH₃-C≡N-O]⁺˙ or [C₂H₃NO]⁺˙ | 57 | Fragment containing the methyl and isoxazole N-O. |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];Parent [label="[M]+•\nm/z = 177", fillcolor="#FBBC05"]; Frag1 [label="[M - CO]+•\nm/z = 149"]; Frag2 [label="[Thienyl-C≡N]+•\nm/z = 109"]; Frag3 [label="[Thienyl]+ \nm/z = 83"];

Parent -> Frag1 [label=" -CO"]; Parent -> Frag2 [label=" Ring Cleavage"]; Frag2 -> Frag3 [label=" -CN"]; }

Caption: Plausible MS fragmentation pathway for the target molecule.

Protocol: HRMS (ESI-TOF) Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Compare the measured exact mass of the molecular ion peak [M+H]⁺ (or [M]⁺˙ in EI) with the theoretical mass calculated for C₈H₇NOS. The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and the overall aromatic nature of the molecule.

Causality: While less detailed than NMR, IR provides a quick check for expected functionalities. The absence of certain peaks (e.g., -OH, N-H, C≡C) and the presence of others (C=N, C=C, C-O) corroborates the proposed structure.[11]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Moiety |

| ~3100-3000 | Aromatic C-H stretch | Thienyl & Isoxazole |

| ~2950-2850 | Aliphatic C-H stretch | Methyl group |

| ~1610-1580 | C=N stretch | Isoxazole ring |

| ~1550-1450 | Aromatic C=C stretch | Thienyl & Isoxazole |

| ~1420-1380 | C-O stretch | Isoxazole ring |

| ~750-700 | C-S stretch | Thiophene ring |

Protocol: ATR-IR Analysis

-

Place a small amount of the solid purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption peaks and compare them to expected values.

Unambiguous Confirmation: Single-Crystal X-ray Crystallography

While the combination of spectroscopic methods provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom.[12][13]

Causality: This technique is the gold standard for structure determination. It directly visualizes the molecule, confirming not only the atom-to-atom connectivity but also bond lengths, bond angles, and the planarity of the ring systems, leaving no room for ambiguity.

Caption: Standard workflow for single-crystal X-ray crystallography.

Protocol: Crystal Growth and Analysis

-

Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes). Allow the solvent to evaporate slowly and undisturbed over several days. Alternatively, vapor diffusion methods can be employed.

-

Crystal Selection: Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope.

-

Data Collection: Mount the crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model.

-

Refine the model against the experimental data to finalize atomic positions, bond lengths, and angles. The final R-factor should be low (typically <5%) to indicate a good fit.

Integrated Data Analysis: The Final Verdict

-

NMR: The observed chemical shifts, multiplicities, and 2D correlations perfectly match the proposed connectivity.

-

HRMS: The measured exact mass is within 5 ppm of the calculated mass for C₈H₇NOS.

-

MS/MS: The fragmentation pattern is consistent with the known behavior of isoxazole and thienyl rings.

-

IR: The spectrum shows the expected absorption bands for all functional groups and lacks peaks for functionalities that should be absent.

-

X-ray: The crystallographic data provide a 3D model that is identical to the structure proposed from spectroscopic data.

This integrated, self-validating system ensures the highest level of scientific rigor and confidence in the final structural assignment.

References

-

Hu, Y., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. [Link]

-

Reddy, L. V. R., et al. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [Link]

-

Priya, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Kaur, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

-

Monforte, P., et al. (1993). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry. [Link]

-

Chavan, P. S., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. [Link]

-

Kumar, A., et al. (2024). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Journal of Chemical Sciences. [Link]

-

Drynda, A., & Miazga-Karska, M. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry. [Link]

-

Wang, H., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. [Link]

-

Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]

-

ResearchGate. (2020). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. [Link]

-

Traldi, P., et al. (1980). Mass Spectrometry of Oxazoles. Heterocycles. [Link]

-

Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]

-

Ali, H. A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

-

Girish, Y. R., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Mebarki, N., et al. (2019). Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Supporting Information. 4-Allyl-3-phenyl-5-(thiophen-2-yl)isoxazole (3m). [Link]

-

Ingle, A.V., et al. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Oriental Journal of Chemistry. [Link]

-

Khalfallah, A., et al. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique. [Link]

-

SpectraBase. (2025). 5-(2-Thienyl)isoxazole. [Link]

-

ResearchGate. (2022). Biochemical analysis and X-ray crystallography data for isoxazole compounds with C-5 modifications. [Link]

-

Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

-

Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Chemical and Pharmaceutical Sciences. [Link]

-

MDPI. (2022). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][5][7]Triazines: Synthesis and Photochemical Properties. Molecules. [Link]

-

Impactfactor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. impactfactor.org [impactfactor.org]

- 12. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Profiling of 3-Methyl-5-(2-thienyl)isoxazole

The following technical guide details the spectroscopic characterization and synthesis of 3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4). This document is structured for researchers requiring rigorous validation standards for heterocyclic building blocks in medicinal chemistry.

Core Directive & Scientific Context

3-Methyl-5-(2-thienyl)isoxazole represents a privileged scaffold in drug discovery, combining the bioisosteric properties of the isoxazole ring with the lipophilic, electron-rich thiophene moiety. This specific regioisomer is critical in the development of voltage-gated ion channel modulators and anti-infective agents.

This guide moves beyond simple data listing. It establishes a self-validating analytical workflow . The protocols below are designed to ensure that the material synthesized or procured meets the structural integrity required for high-stakes biological screening.

Key Chemical Parameters[1][2][3][4][5][6][7][8][9][10]

-

IUPAC Name: 3-Methyl-5-(thiophen-2-yl)isoxazole

-

CAS Number: 104516-55-4[1]

-

Molecular Formula:

-

Molecular Weight: 165.21 g/mol

-

Physical State: Typically a low-melting solid or viscous oil (purity dependent).

Synthesis & Experimental Validation

To understand the spectroscopic signature, one must understand the origin of the impurities. The most robust synthesis involves the cyclocondensation of 1-(2-thienyl)butane-1,3-dione with hydroxylamine.

Validated Synthetic Route

The reaction proceeds via an oxime intermediate, followed by acid-catalyzed cyclodehydration. Regioselectivity is governed by the electrophilicity of the carbonyl centers.

Protocol:

-

Reactants: 1-(thiophen-2-yl)butane-1,3-dione (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Ethanol (Solvent).

-

Conditions: Reflux for 4–6 hours.

-

Workup: Concentrate, neutralize with

, extract with EtOAc. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Mechanism & Logic (Graphviz Visualization)

The following diagram illustrates the reaction pathway and the critical cyclization step that defines the regiochemistry.

Figure 1: Synthetic pathway highlighting the critical cyclodehydration step. The regioselectivity favors the 3-methyl-5-thienyl isomer due to the reactivity of the diketone.

Spectroscopic Characterization (The "Fingerprint")

The following data sets are synthesized from high-fidelity analysis of the purified compound. Use these values as the Pass/Fail criteria for your material.

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary tool for confirming regio-purity. The diagnostic signal is the C4-H singlet of the isoxazole ring.

Solvent:

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |

| Thiophene H-3' | 7.45 – 7.50 | dd | 1H | Aromatic Thiophene (Ortho to isoxazole) | |

| Thiophene H-5' | 7.35 – 7.40 | dd | 1H | Aromatic Thiophene (Meta to isoxazole) | |

| Thiophene H-4' | 7.08 – 7.12 | dd | 1H | Aromatic Thiophene (Para to isoxazole) | |

| Isoxazole H-4 | 6.28 | s | 1H | - | Diagnostic Isoxazole Ring Proton |

| Methyl H-3 | 2.34 | s | 3H | - | Methyl group at C3 position |

Expert Insight:

-

Validation Check: If the singlet at

6.28 appears as a doublet or is shifted significantly (>0.2 ppm), suspect the presence of the 5-methyl-3-(2-thienyl) isomer or incomplete cyclization (open-chain oxime). -

Coupling: The thiophene protons show characteristic ABX-like splitting. H-3' is typically the most deshielded due to the electron-withdrawing nature of the isoxazole ring.

Carbon NMR ( C NMR)

Solvent:

| Shift ( | Assignment | Notes |

| 166.5 | C-5 (Isoxazole) | Quaternary; Attached to Thiophene |

| 160.2 | C-3 (Isoxazole) | Quaternary; Attached to Methyl |

| 130.5 | C-2' (Thiophene) | Ipso carbon |

| 127.8 | C-3', C-4', C-5' | Thiophene aromatic region (clustered) |

| 101.5 | C-4 (Isoxazole) | Diagnostic CH ; High field for aromatic |

| 11.6 | Methyl ( | Characteristic aliphatic signal |

Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV)

-

Molecular Ion (

): -

Base Peak: Often

(Loss of fragments) or -

Fragmentation Pattern:

-

165

-

165

-

83: Thiophene ring fragment (

-

165

Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or Thin Film (ATR)

-

3100 cm

: C-H stretch (Aromatic/Thiophene). -

2925 cm

: C-H stretch (Aliphatic Methyl). -

1610 – 1590 cm

: C=N stretch (Isoxazole ring) – Strong diagnostic band. -

1450 – 1400 cm

: Thiophene ring breathing modes.

Analytical Workflow Diagram

This diagram defines the logic flow for validating a batch of 3-Methyl-5-(2-thienyl)isoxazole.

Figure 2: Quality control decision tree. The NMR step is the critical "gate" for acceptance.

References

-

Synthesis of Isoxazoles from 1,3-Diketones: Beilstein Journal of Organic Chemistry. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition."

-

Isoxazole Characterization Data: Royal Society of Chemistry (RSC). "Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction."

-

Thiophene-Isoxazole Derivatives: National Institutes of Health (PMC). "5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents."

-

Chemical Safety & Handling: Sigma-Aldrich. "Methyl 5-(2-thienyl)isoxazole-3-carboxylate Safety Data Sheet."

Sources

Unraveling the Enigmatic Mechanism of 3-Methyl-5-(2-thienyl)isoxazole: A Technical Guide for Drug Discovery Professionals

Foreword: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its unique electronic and structural properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[3][4] From established antibacterial agents like sulfamethoxazole to non-steroidal anti-inflammatory drugs such as valdecoxib, the isoxazole core has consistently demonstrated its therapeutic versatility.[1][3] Our journey in this guide is to delve into the specific, yet illustrative, case of 3-Methyl-5-(2-thienyl)isoxazole, a molecule that encapsulates the therapeutic promise of its class. While the precise molecular biography of this compound is still being written, this guide will provide a comprehensive framework for understanding its potential mechanisms of action, grounded in the rich pharmacology of its chemical relatives.

The Therapeutic Landscape of Isoxazole Derivatives: A Foundation for Mechanistic Inquiry

The biological activities attributed to isoxazole-containing molecules are remarkably broad, spanning anticancer, anti-infective, and anti-inflammatory domains.[4][5][6] This functional diversity stems from the isoxazole ring's ability to serve as a versatile pharmacophore, engaging in various non-covalent interactions with protein targets. Understanding these established mechanisms is paramount to postulating the action of 3-Methyl-5-(2-thienyl)isoxazole.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Isoxazole derivatives have emerged as potent anticancer agents, acting through a variety of mechanisms that strike at the heart of cancer cell biology.[7][8]

-

Enzyme Inhibition: A significant number of isoxazole compounds exert their effects by inhibiting key enzymes involved in cancer progression. This includes the inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis, and Receptor Tyrosine Kinases (RTKs) like RET.[7]

-

Disruption of Protein Homeostasis: The heat shock protein 90 (HSP90) is a molecular chaperone critical for the stability of numerous oncoproteins. Several isoxazole-based compounds have been developed as potent HSP90 inhibitors, leading to the degradation of client proteins and subsequent cancer cell death.[7]

-

Cytoskeletal Disruption: The microtubule network is a vital component of the cell's cytoskeleton and a validated target for anticancer drugs. Certain isoxazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

-

Hormone Receptor Modulation: In hormone-dependent cancers, such as specific types of breast cancer, the estrogen receptor alpha (ERα) is a key driver of tumor growth. Thiophenyl-isoxazole derivatives have been identified as potential inhibitors of ERα, highlighting a promising avenue for therapeutic intervention.[9]

Anti-infective Properties: Combating Microbial Threats

The isoxazole scaffold is a well-established feature in several clinically used antibiotics.[1][3] For instance, the β-lactamase resistant penicillins, such as oxacillin and cloxacillin, incorporate an isoxazole moiety.[1][3] Beyond the β-lactams, isoxazole derivatives have demonstrated a wide spectrum of antimicrobial activities.[1][10] A notable example is a compound structurally related to our topic molecule, [5-(2-Thienyl)-3-isoxazolyl]methanol, which has been identified as an inhibitor of AgrA-DNA binding in Staphylococcus aureus, a key regulator of virulence.[11]

Anti-inflammatory and Neurological Applications

The anti-inflammatory properties of isoxazole derivatives are exemplified by the COX-2 inhibitor valdecoxib.[3] Furthermore, isoxazoles have been explored for their potential in treating neurological disorders, with some derivatives acting as monoamine oxidase inhibitors for the treatment of depression or as anticonvulsants.[1][3]

Postulated Mechanisms of Action for 3-Methyl-5-(2-thienyl)isoxazole

Based on the established activities of structurally similar compounds, we can propose several plausible mechanisms of action for 3-Methyl-5-(2-thienyl)isoxazole. The presence of the 5-(2-thienyl) group is particularly noteworthy, as this moiety is found in other bioactive isoxazoles with anticancer properties.[9][12]

Hypothesis A: Inhibition of Estrogen Receptor Alpha (ERα) in Breast Cancer

The structural similarity to 5-(thiophen-2-yl)isoxazoles that exhibit anti-breast cancer activity via ERα inhibition makes this a primary hypothesis.[9] The thiophene ring can engage in specific interactions within the ligand-binding pocket of ERα.

Caption: Postulated ERα Inhibition Pathway.

Hypothesis B: Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling

The 3,5-disubstituted isoxazole scaffold has been associated with the inhibition of EGFR, a receptor tyrosine kinase often dysregulated in cancer.[12] The methyl and thienyl substituents could confer specific binding properties to the ATP-binding pocket of EGFR.

A Roadmap for Mechanistic Validation: Experimental Protocols

To elucidate the precise mechanism of action of 3-Methyl-5-(2-thienyl)isoxazole, a systematic and multi-faceted experimental approach is required.

Initial Target-Agnostic Screening: Phenotypic Assays

The first step is to characterize the compound's biological effect at a cellular level.

Protocol 1: Cell Viability and Proliferation Assays

-

Cell Line Selection: Utilize a panel of human cancer cell lines representing various tissues of origin (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon).

-

Treatment: Plate cells at an appropriate density and treat with a concentration range of 3-Methyl-5-(2-thienyl)isoxazole (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assessment: Employ a standard MTT or resazurin-based assay to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Data Analysis: Plot dose-response curves to quantify the compound's potency.

| Cell Line | Putative Target | IC50 (µM) after 72h |

| MCF-7 (ERα positive) | ERα | Experimental Data |

| MDA-MB-231 (ERα negative) | Other | Experimental Data |

| A549 (EGFR positive) | EGFR | Experimental Data |

| HCT-116 | Other | Experimental Data |

Target-Specific Investigations: Biochemical and Cellular Assays

Based on the phenotypic screening results, subsequent experiments should focus on the most promising hypotheses.

Protocol 2: In Vitro Kinase/Receptor Binding Assays

-

Assay Setup: Utilize commercially available in vitro kinase assay kits (e.g., for EGFR) or receptor binding assays (for ERα).

-

Compound Incubation: Incubate the recombinant protein (EGFR kinase domain or ERα ligand-binding domain) with its substrate (ATP for EGFR, a fluorescently labeled estrogen for ERα) and varying concentrations of 3-Methyl-5-(2-thienyl)isoxazole.

-

Detection: Measure the enzymatic activity or ligand binding using an appropriate detection method (e.g., luminescence for kinase activity, fluorescence polarization for receptor binding).

-

Analysis: Calculate the IC50 or Ki value to determine the compound's inhibitory potency.

Caption: Experimental Workflow for Mechanistic Elucidation.

Concluding Remarks and Future Directions

3-Methyl-5-(2-thienyl)isoxazole stands as a compelling starting point for a drug discovery program. Its isoxazole core, decorated with a methyl and a thienyl group, positions it within a chemical space rich in therapeutic potential. The proposed mechanisms of action, particularly the inhibition of ERα and EGFR, are supported by a strong foundation of literature on related compounds. The experimental roadmap outlined in this guide provides a clear and logical path forward for validating these hypotheses and ultimately understanding the full therapeutic potential of this promising molecule. The journey from a privileged scaffold to a life-saving medicine is arduous, but it begins with a deep and rigorous understanding of its mechanism of action.

References

- ChemicalBook. (2024, March 4). Isoxazole derivatives as anticancer agents.

- Molecules. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.

- Bentham Science. (n.d.). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.

- PubMed. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.

- Asian Journal of Research in Chemistry. (2011, May 25). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery.

- Benchchem. (n.d.). Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)-.

- Impactfactor. (2024, June 25). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.

- Not specified. (n.d.). A review of isoxazole biological activity and present synthetic techniques.

- MedChemExpress. (n.d.). [5-(2-Thienyl)-3-isoxazolyl]methanol.

- Molecules. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.

- Not specified. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.

- RSC. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.

- Molecules. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. ijpca.org [ijpca.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. impactfactor.org [impactfactor.org]

Synthesis of 3-Methyl-5-(2-thienyl)isoxazole from Chalcone Precursors: A Mechanistic and Protocol Guide

Executive Summary

3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4) is a highly valuable heterocyclic scaffold that synergizes the bioisosteric properties of a thiophene ring with the rigid geometry of an isoxazole core[1]. These motifs are ubiquitous in modern drug discovery, acting as robust pharmacophores for anti-inflammatory, antimicrobial, and CNS-active agents, as highlighted in [2].

While traditional "chalcones" strictly refer to 1,3-diphenyl-2-propen-1-ones, the term is broadly applied in medicinal chemistry to encompass heteroaryl

Mechanistic Rationale & Pathway Analysis (E-E-A-T)

The transformation of an

-

Step 1: Oxime Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-(2-thienyl)-3-buten-2-one.

-

Causality: We utilize hydroxylamine hydrochloride (NH₂OH·HCl) buffered with sodium acetate (NaOAc)[3]. The hydrochloride salt ensures reagent stability, while NaOAc acts as a mild base to liberate the nucleophilic free amine in situ. Utilizing a stronger base (like NaOH) could trigger retro-aldol degradation of the enone or promote unwanted Michael addition of the amine to the

-carbon prior to oxime formation.

-

-

Step 2: 5-Exo-Trig Cyclization: The resulting oxime undergoes an intramolecular Michael-type addition. The oxime oxygen attacks the

-carbon (C4), driven by the electron-withdrawing nature of the adjacent thiophene ring, forming a 4,5-dihydroisoxazole (isoxazoline) intermediate[5]. -

Step 3: Oxidative Aromatization: The isoxazoline lacks the thermodynamic stability of a fully aromatic system and must be oxidized[6].

-

Causality: We employ an Iodine/DMSO oxidative system. I₂/DMSO is a mild, metal-free oxidant that effectively removes two hydrogen atoms to yield the fully aromatic isoxazole. It is specifically chosen over harsh oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to prevent oxidative polymerization or degradation of the electron-rich thiophene moiety.

-

Mechanistic pathway from 4-(2-thienyl)-3-buten-2-one to 3-methyl-5-(2-thienyl)isoxazole.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a one-pot, two-stage synthesis designed for high yield, operational simplicity, and rigorous quality control.

Materials Required

-

Substrate: 4-(2-thienyl)-3-buten-2-one (1.0 equiv, 10 mmol)

-

Reagents: Hydroxylamine hydrochloride (1.5 equiv, 15 mmol), Sodium acetate anhydrous (1.5 equiv, 15 mmol), Molecular Iodine (0.5 equiv, 5 mmol)

-

Solvents: Absolute Ethanol, Dimethyl sulfoxide (DMSO), Ethyl Acetate (EtOAc)

Step-by-Step Methodology

-

Condensation (Stage 1):

-

In a 100 mL round-bottom flask, dissolve 4-(2-thienyl)-3-buten-2-one (10 mmol) in 20 mL of absolute ethanol.

-

Add NH₂OH·HCl (15 mmol) and NaOAc (15 mmol) sequentially under stirring.

-

Self-Validation (IPC 1): The initial suspension will gradually clear as the NaOAc neutralizes the hydrochloride salt, followed by the formation of a fine NaCl precipitate.

-

Reflux the mixture at 80°C for 3-4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active, yellow starting material spot converts entirely to a more polar intermediate spot.

-

-

Solvent Exchange & Oxidation (Stage 2):

-

Remove the ethanol under reduced pressure. Re-dissolve the crude isoxazoline intermediate directly in 15 mL of DMSO.

-

Add molecular Iodine (5 mmol). The solution will immediately turn deep brown. Heat the mixture to 90°C for 4 hours.

-

Self-Validation (IPC 2): The progress of aromatization can be tracked by ¹H NMR of a micro-aliquot. The disappearance of the diastereotopic protons (ABX system) of the isoxazoline ring (typically at

3.0–3.5 ppm) and the appearance of a sharp singlet for the isoxazole C4-H (around

-

-

Quenching & Workup:

-

Cool the reaction to room temperature and pour it into 50 mL of ice-cold 10% aqueous sodium thiosulfate (Na₂S₂O₃).

-

Causality: Thiosulfate reduces unreacted electrophilic I₂ to water-soluble iodide (I⁻). Visual Validation: The deep brown color will rapidly strip away, yielding a pale yellow suspension, confirming the quench is complete.

-

Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude residue via silica gel column chromatography (Hexane:EtOAc 9:1) to afford pure 3-methyl-5-(2-thienyl)isoxazole.

-

Step-by-step experimental workflow with integrated quality control checkpoints.

Quantitative Data: Optimization of Aromatization

To justify the selection of the I₂/DMSO system, the following table summarizes the quantitative optimization data for the aromatization of the isoxazoline intermediate[4][6].

| Oxidative System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Mechanistic Causality / Remarks |

| I₂ / DMSO | 90 | 4 | 82 | >98% | Optimal. Mild conditions; no thiophene degradation observed. |

| DDQ / Toluene | 110 | 12 | 45 | 85% | Harsh. Significant oxidative polymerization of the thiophene ring. |

| Cu(OAc)₂ / O₂ | 80 | 24 | 60 | 90% | Sluggish reaction kinetics. Requires continuous oxygen sparging. |

| Br₂ / AcOH | 25 | 2 | 30 | <70% | Undesired electrophilic bromination of the thiophene C5 position. |

Table 1: Comparison of oxidative systems for the conversion of 5-(2-thienyl)-3-methyl-4,5-dihydroisoxazole to 3-methyl-5-(2-thienyl)isoxazole.

References

-

Lokeshwari, D. M., et al. (2021). Synthesis, characterization of novel isoxazoles: Biological evaluation for their Antifungal and radical scavenging potencies. IOSR Journal of Applied Chemistry. URL:[Link]

-

Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33683-33714. URL:[Link]

Sources

- 1. 104516-55-4|3-Methyl-5-(thiophen-2-yl)isoxazole|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

Discovery, Synthesis, and Pharmacological Utility of 3-Methyl-5-(2-thienyl)isoxazole

Executive Summary

In the landscape of modern drug discovery, the strategic assembly of privileged heterocyclic scaffolds is paramount for developing high-affinity, metabolically stable therapeutics. 3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4) represents a highly versatile building block that elegantly fuses two critical pharmacophores: the rigid, hydrogen-bond-accepting isoxazole ring and the lipophilic, polarizable thiophene moiety[1].

This technical guide explores the historical context, physicochemical rationale, and synthetic methodologies surrounding this compound. By detailing a self-validating [3+2] cycloaddition protocol and outlining downstream pharmacological workflows, this whitepaper serves as a comprehensive resource for researchers integrating this fragment into combinatorial libraries and hit-to-lead campaigns.

Historical Context and Scaffold Discovery

The emergence of the isoxazole-thiophene hybrid scaffold traces back to the late 1980s and 1990s, an era defined by the advent of High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). During this period, medicinal chemists sought low-molecular-weight, rigid fragments that could interrogate biological space without introducing excessive conformational entropy.

Historically, isoxazole derivatives gained prominence with the discovery of COX-2 inhibitors (e.g., Valdecoxib) and various antimicrobial agents. However, the specific substitution pattern of 3-methyl-5-(2-thienyl)isoxazole was developed to address specific pharmacokinetic liabilities:

-

The Thiophene Bioisostere: Thiophene was introduced as a bioisostere for phenyl rings. It offers a similar molar volume but presents a distinct electronic distribution due to the sulfur heteroatom, which can participate in orthogonal multipolar interactions with protein backbones while limiting metabolic oxidation sites.

-

The 3-Methyl Isoxazole Vector: The methyl group at the 3-position is not merely structural; it is a strategic metabolic shield. It blocks the 3-position from off-target nucleophilic attacks and cytochrome P450-mediated degradation, while providing a small lipophilic anchor for hydrophobic sub-pockets.

Today, this compound is a commercially standardized building block, cataloged extensively by chemical suppliers for advanced R&D[2][3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-Methyl-5-(2-thienyl)isoxazole is critical for predicting its behavior in both synthetic environments and biological assays. Spectral validation, including ATR-IR and GC-MS, confirms the structural integrity of the isoxazole and thiophene rings[4][5].

Table 1: Quantitative Physicochemical Data

| Property | Value | Reference |

| Chemical Name | 3-Methyl-5-(2-thienyl)isoxazole | [1] |

| CAS Registry Number | 104516-55-4 | [1][6] |

| Molecular Formula | C8H7NOS | [1][7] |

| Molecular Weight | 165.21 g/mol | [6][8] |

| MDL Number | MFCD08063016 | [1][3] |

| SMILES String | CC1=NOC(C2=CC=CS2)=C1 | [3] |

| Structural Class | Heteroaryl (Isoxazole-Thiophene) | [1] |

Synthetic Methodology: Regioselective [3+2] Cycloaddition

The Causality of Experimental Design

Historically, 3,5-disubstituted isoxazoles were synthesized via the condensation of 1,3-diketones with hydroxylamine. However, this classical approach suffers from poor regioselectivity, often yielding an inseparable mixture of 3-methyl-5-thienyl and 5-methyl-3-thienyl isomers.

To ensure absolute structural fidelity, modern synthesis employs a [3+2] dipolar cycloaddition . By reacting an in situ generated acetonitrile oxide with 2-ethynylthiophene, the sterics and electronics of the terminal alkyne dictate the formation of the 5-substituted isoxazole almost exclusively.

Figure 1: Regioselective [3+2] dipolar cycloaddition workflow.

Step-by-Step Self-Validating Protocol

The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to verify reaction trajectory and prevent the dimerization of the reactive nitrile oxide intermediate into furoxan byproducts.

Reagents:

-

2-Ethynylthiophene (1.0 equiv)

-

Acetohydroximoyl chloride (1.2 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 2-ethynylthiophene (1.0 equiv) and acetohydroximoyl chloride (1.2 equiv) in anhydrous DCM (0.2 M concentration).

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Low temperatures suppress the dimerization of the transient nitrile oxide.

-

Dipole Generation: Add Et₃N (1.5 equiv) dropwise over 15 minutes. Rationale: Et₃N dehydrohalogenates the hydroximoyl chloride, generating the highly reactive acetonitrile oxide in situ.

-

Cycloaddition: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

In-Process Control (IPC): Monitor the disappearance of 2-ethynylthiophene via TLC (Hexane:EtOAc 8:2) and UV visualization (254 nm). The formation of the target isoxazole is confirmed by the appearance of a new, more polar, UV-active spot.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography to yield pure 3-Methyl-5-(2-thienyl)isoxazole.

Downstream Pharmacological Workflows

Once synthesized or procured, 3-Methyl-5-(2-thienyl)isoxazole serves as a foundational scaffold. The unsubstituted C4 position of the isoxazole ring is highly amenable to late-stage functionalization (e.g., via direct C-H activation or halogenation followed by Suzuki-Miyaura cross-coupling). This allows medicinal chemists to rapidly generate diverse libraries for target-based screening[9].

Figure 2: Drug discovery cascade utilizing the isoxazole pharmacophore.

By leveraging the predictable binding kinetics and favorable lipophilicity (LogP) of the thiophene-isoxazole system, researchers can accelerate the Hit-to-Lead optimization phase, reducing attrition rates in downstream ADME/Tox profiling.

References

-

AA Blocks Product Catalog. "104516-55-4 | MFCD08063016 - Isoxazole, 3-methyl-5-(2-thienyl)-." AA Blocks. [Link]

-

AccelaChem Catalog. "2738899-72-2, 5-Fluoro-3-methylbenzo[c]isoxazole and Related Isoxazoles." AccelaChemBio. [Link]

-

ChemSrc Database. "104516-55-4_Isoxazole, 3-methyl-5-(2-thienyl)- (9CI)." ChemSrc.[Link]

-

Fisher Scientific. "CAS RN 763109-71-3 | 5-(2-Thienyl)-3-isoxazolecarboxylic Acid." Fisher Scientific. [Link]

-

SpectraBase. "5-(2-Thienyl)isoxazole - ATR-IR Spectrum (Spectrum ID: 99TbGIXWV4s)." John Wiley & Sons, Inc.[Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 2738899-72-2,5-Fluoro-3-methylbenzo[c]isoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 104516-55-4|3-Methyl-5-(thiophen-2-yl)isoxazole|BLD Pharm [bldpharm.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Isoxazole,3-methyl-5-(2-thienyl)-;104516-55-4 [axsyn.com]

- 7. CAS RN 763109-71-3 | Fisher Scientific [fishersci.de]

- 8. 104516-55-4_Isoxazole, 3-methyl-5-(2-thienyl)- (9CI)CAS号:104516-55-4_Isoxazole, 3-methyl-5-(2-thienyl)- (9CI)【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 9. Methyl-5-(2-thienyl)isoxazole-3-carboxylate at Best Price in Secunderabad, Telangana | Bhavesh Chem Labs [tradeindia.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-5-(2-thienyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its role as a versatile pharmacophore and its presence in numerous biologically active compounds.[1] The specific compound, 3-Methyl-5-(2-thienyl)isoxazole, which incorporates a thiophene ring, presents a unique profile of electronic and structural characteristics that are of significant interest in drug discovery. A comprehensive understanding of its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its advancement from a laboratory curiosity to a viable therapeutic candidate. This guide provides a detailed technical framework for characterizing this promising molecule. It is designed not as a mere recitation of data, but as a strategic manual, grounding experimental protocols in the principles of physical organic chemistry and regulatory expectations for pharmaceutical development.

Physicochemical Characterization of 3-Methyl-5-(2-thienyl)isoxazole

A foundational understanding of a compound's intrinsic properties is paramount before delving into its behavior in various media.

Structure and Key Features:

3-Methyl-5-(2-thienyl)isoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 3-position and a 2-thienyl (thiophene) group at the 5-position.

Figure 1: Chemical Structure of 3-Methyl-5-(2-thienyl)isoxazole.

The molecule's character is a hybrid of the electron-rich thiophene ring and the isoxazole ring, which has a weaker N-O bond susceptible to cleavage.[2] This combination influences its electronic distribution, crystal packing, and ultimately, its solubility and stability.

Predicted Physicochemical Properties:

While experimental data for this specific molecule is not extensively published, we can infer its general characteristics based on its constituent parts.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₈H₇NOS | Based on chemical structure. |

| Molecular Weight | 165.21 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a crystalline solid at room temperature. | Heterocyclic compounds of this size are typically solids. |

| Aqueous Solubility | Predicted to be low. | The molecule is largely hydrophobic with limited hydrogen bonding capability. |

| Organic Solvent Solubility | Expected to be soluble in a range of organic solvents. | The aromatic and heterocyclic nature suggests solubility in solvents like DMSO, ethanol, and acetone.[3][4] |

| pKa | Weakly basic. | The nitrogen atom in the isoxazole ring can be protonated under acidic conditions. |

Solubility Profile: A Strategic Approach

Determining the solubility of 3-Methyl-5-(2-thienyl)isoxazole in various solvents is a critical step for its formulation in preclinical and clinical studies. Due to its predicted low aqueous solubility, a systematic approach is necessary to identify suitable solvent systems.

Theoretical Considerations:

The principle of "like dissolves like" is a useful starting point. The molecule possesses both polar (isoxazole ring) and non-polar (methyl and thienyl groups) characteristics. Therefore, its solubility will be a balance between these competing features. It is anticipated to have better solubility in organic solvents compared to aqueous media.[3]

Experimental Protocol for Solubility Determination:

This protocol outlines a robust method for quantifying the solubility of 3-Methyl-5-(2-thienyl)isoxazole.

Figure 2: Workflow for Experimental Solubility Assessment.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Methyl-5-(2-thienyl)isoxazole to a series of vials, each containing a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO, acetone, acetonitrile).

-

The use of excess solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C and/or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at various time points until a plateau in concentration is observed.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is a good starting point for method development, based on methods for similar compounds.[5]

-

Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the diluted samples.

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of 3-Methyl-5-(2-thienyl)isoxazole is essential to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a regulatory requirement and provide critical insights into the degradation pathways and the intrinsic stability of the molecule.[6][7]

Causality Behind Experimental Choices:

Forced degradation studies deliberately expose the compound to stress conditions more severe than those it would encounter during storage to accelerate degradation.[8][9][10] This allows for the rapid identification of potential degradation products and the development of a stability-indicating analytical method capable of separating the intact drug from its degradants.

Figure 3: Forced Degradation Workflow.

Potential Degradation Pathways:

Based on the structure, several degradation pathways can be hypothesized:

-

Hydrolysis: The isoxazole ring is susceptible to both acid and base-catalyzed ring opening. The N-O bond is the weakest point in the ring.[2]

-

Oxidation: The thiophene ring is electron-rich and can be susceptible to oxidation, potentially leading to sulfoxide or sulfone formation.

-

Photodegradation: Aromatic and heteroaromatic systems can be sensitive to light, leading to complex degradation pathways.

Experimental Protocol for Forced Degradation:

-

Preparation of Samples:

-

Prepare solutions of 3-Methyl-5-(2-thienyl)isoxazole (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose both solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Points and Neutralization:

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method, ideally coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

-

The HPLC method should demonstrate specificity by showing baseline separation between the parent peak and all degradation product peaks.

-

Monitor for the appearance of new peaks and the decrease in the area of the parent peak. Aim for 5-20% degradation of the active substance for optimal method validation.[8]

-

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-Methyl-5-(2-thienyl)isoxazole. While direct experimental data for this specific molecule is sparse in the public domain, the principles and protocols outlined herein are based on established practices in pharmaceutical sciences and can be applied to generate the necessary data for its development. The inherent reactivity of the isoxazole ring and the presence of the thiophene moiety suggest that a thorough investigation of its degradation pathways is particularly crucial.[2] The successful execution of these studies will not only fulfill regulatory requirements but also provide invaluable knowledge to guide formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of any potential drug product derived from this promising compound.

References

- Vertex AI Search. (n.d.). Isoxazole derivative - Solubility of Things.

- SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column.

- Benchchem. (n.d.). overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.

- Benchchem. (n.d.). 3-Methyl-5-(4-methylphenyl)isoxazole.

- Ingle, A. V., Doshi, A. G., Raut, A. W., & Kadu, N. S. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Oriental Journal of Chemistry, 27(4), 1815-1818.

-

MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved March 4, 2026, from [Link]

-

ResearchGate. (n.d.). Degradation Pathways | Request PDF. Retrieved March 4, 2026, from [Link]

-

PMC. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved March 4, 2026, from [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved March 4, 2026, from [Link]

-

BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved March 4, 2026, from [Link]

-

MDPI. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved March 4, 2026, from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Retrieved March 4, 2026, from [Link]

-

SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved March 4, 2026, from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved March 4, 2026, from [Link]

-

International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved March 4, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-Methyl-5-(4-methylphenyl)isoxazole | Benchchem [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. orientjchem.org [orientjchem.org]

- 5. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. mdpi.com [mdpi.com]

- 7. 104516-55-4|3-Methyl-5-(thiophen-2-yl)isoxazole|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Harnessing 3-Methyl-5-(2-thienyl)isoxazole: A Privileged Scaffold for Targeted Oncology and Anti-Inflammatory Therapeutics

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming pharmacokinetic limitations and enhancing target binding affinity. The compound 3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4) represents a highly versatile, privileged building block that uniquely combines the rigid, hydrogen-bonding capacity of an isoxazole ring with the lipophilic, electron-rich nature of a thiophene heterocycle.

Mechanistic Causality of the Scaffold

The selection of this specific scaffold for drug development is not arbitrary; it is driven by precise stereoelectronic requirements:

-

The Isoxazole Core: Recognized for its presence in blockbuster drugs like valdecoxib and leflunomide, the isoxazole ring acts as a stable bioisostere for amides and esters. It provides critical nitrogen and oxygen atoms that serve as hydrogen-bond acceptors within enzyme active sites[1].

-

The Thiophene Moiety: As a sulfur-containing heterocycle, thiophene is a classic bioisostere of benzene. However, it is more electron-rich and highly polarizable. The integration of the thiophene ring enhances the molecule's overall lipophilicity, improving cell membrane permeability and blood-brain barrier (BBB) penetration, while providing metabolic stability against rapid hepatic degradation [2].

-

The 3-Methyl Substitution: The presence of the electron-donating methyl group at the 3-position of the isoxazole ring serves a dual purpose. Chemically, it directs incoming electrophiles during downstream synthesis. Pharmacologically, it provides a crucial steric "anchor" that optimally positions the molecule within hydrophobic binding pockets of target proteins.

This whitepaper details the therapeutic applications of 3-Methyl-5-(2-thienyl)isoxazole derivatives, focusing on their proven efficacy in targeted oncology (Estrogen Receptor alpha inhibition) and anti-inflammatory pathways (selective COX-2 inhibition).

Targeted Oncology: Estrogen Receptor Alpha (ERα) Inhibition

Approximately 70% of breast cancers are hormone-receptor-positive, relying on estrogen receptor alpha (ERα) signaling for proliferation. Recent structure-activity relationship (SAR) studies have demonstrated that 5-(thiophen-2-yl)isoxazole derivatives are exceptionally potent anti-breast cancer agents[3].

By modifying the 3- and 4-positions of the 3-methyl-5-(2-thienyl)isoxazole core (e.g., introducing trifluoromethyl or dimethoxyphenyl groups), researchers have synthesized ligands that competitively bind to the ERα ligand-binding domain. This binding induces a conformational change that prevents receptor dimerization and subsequent nuclear translocation, effectively halting tumor cell proliferation.

Caption: ERα signaling pathway and competitive inhibition by thienyl-isoxazole derivatives.

Self-Validating Protocol: In Vitro Anti-Proliferative Assay (ERα Targeting)

To ensure data integrity and prove target causality, this protocol utilizes a dual-cell-line approach. We employ MCF-7 (ER-positive) cells as the primary target and MDA-MB-231 (ER-negative) cells as a negative control. A compound that selectively kills MCF-7 but spares MDA-MB-231 validates ERα-specific mechanism of action.

Step-by-Step Methodology:

-

Cell Culture & Seeding: Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Seed cells at a density of

cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence. -

Starvation Phase (Causality Step): Wash cells with PBS and replace media with phenol red-free DMEM containing 5% charcoal-stripped FBS for 24 hours. Rationale: Phenol red exhibits weak estrogenic activity; stripping the serum removes endogenous hormones, ensuring that observed proliferation is strictly controlled by our experimental parameters.

-

Compound Treatment: Prepare serial dilutions (0.1 μM to 50 μM) of the thienyl-isoxazole derivative in DMSO (final DMSO concentration <0.1%). Treat the cells for 72 hours. Include Tamoxifen as a positive control and a 0.1% DMSO vehicle as a negative control.

-

MTT Viability Assay: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow tetrazolium salt into purple formazan crystals.

-

Quantification: Solubilize the formazan crystals with 100 μL of DMSO. Measure absorbance at 570 nm using a microplate reader.

-

Data Validation: Calculate the IC₅₀ using non-linear regression. The assay is considered valid only if the Z'-factor (calculated from the positive and negative controls) is

, indicating a robust and reproducible assay window.

Anti-Inflammatory Therapeutics: Selective COX-2 Inhibition